2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine
Description
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methyl group and a piperidin-1-yl moiety. The piperidine ring is further functionalized with a [(3-chloropyridin-4-yl)oxy]methyl group. Its synthesis likely involves multi-step reactions, including BOC protection/deprotection and coupling steps, as inferred from analogous protocols in pyrazine-containing inhibitors .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-16(20-7-6-19-12)21-8-3-13(4-9-21)11-22-15-2-5-18-10-14(15)17/h2,5-7,10,13H,3-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBXYCDWDWNGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine typically involves multiple steps, starting with the preparation of the chloropyridine and piperidine intermediates. One common method involves the reaction of 3-chloropyridine with a suitable piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperidine, pyrazine, and pyridine derivatives. Key analogues include:
Key Observations:
Substituent Position : The target compound’s 3-chloropyridin-4-yl group distinguishes it from BCTC (3-chloropyridin-2-yl). Positional differences in pyridine substitution can dramatically alter receptor binding; BCTC’s 2-substitution enables potent VR1 antagonism, while the 4-substitution in the target compound may favor alternative interactions .
Ring Systems : Piperidine (saturated 6-membered ring) in the target compound vs. piperazine (unsaturated or partially saturated) in analogues like BCTC affects conformational flexibility and solubility.
Bioactivity : BCTC’s dual inhibition of capsaicin- and acid-induced VR1 activation (IC50 = 35 nM and 6.0 nM, respectively) highlights the pharmacological relevance of chloropyridine-piperazine hybrids. The target compound’s methylpyrazine moiety may confer distinct metabolic stability or target selectivity .
Physicochemical and Pharmacokinetic Properties
While direct data are lacking, inferences can be drawn from analogues:
Biological Activity
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
- Molecular Formula : C18H19ClN4O
- Molecular Weight : 342.8 g/mol
- CAS Number : 2770621-19-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives containing the piperidine and pyrazine moieties exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that certain compounds demonstrated effective inhibition against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL and minimum fungicidal concentrations (MFC) between 0.97 and 3.9 µg/mL .
Antitumor Activity
The compound's structural analogs have shown promise in inhibiting cancer cell proliferation. In vitro studies on related piperidine derivatives revealed moderate to significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values indicating effective dose ranges .
The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest. For instance, compounds derived from similar structures have been reported to induce late apoptosis in cancer cells and disrupt cellular functions, leading to cell death .
Study 1: Antifungal Activity Against C. auris
In a focused study on antifungal activity, derivatives of the compound were tested against clinical isolates of C. auris. The results demonstrated that these compounds could disrupt the plasma membrane integrity of the fungi, leading to increased cell death rates .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, a series of piperidine derivatives were synthesized and evaluated for their cytotoxic effects on multiple cancer cell lines. The most promising derivative exhibited IC50 values lower than 10 µM across all tested lines, indicating strong potential for further development as anticancer agents .
Data Tables
| Activity Type | Cell Line / Organism | IC50/MIC (µg/mL) | Notes |
|---|---|---|---|
| Antifungal | C. auris | 0.24 - 0.97 | Effective against resistant strains |
| Antitumor | A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| Antitumor | MCF-7 | 1.23 ± 0.18 | Induces apoptosis |
| Antitumor | HeLa | 2.73 ± 0.33 | Cell cycle arrest in G0/G1 phase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
